molecular formula C12H7F6NO B11766629 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one CAS No. 91915-73-0

1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one

Cat. No.: B11766629
CAS No.: 91915-73-0
M. Wt: 295.18 g/mol
InChI Key: YPVYJCOHTMTYDI-UHFFFAOYSA-N
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Description

1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one is a sophisticated quinoline derivative designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The quinoline scaffold is a fundamental construction motif in drug development, known for its wide spectrum of biological activities . This compound is structurally engineered with two strategically placed trifluoromethyl (-CF3) groups, which are known to significantly influence a molecule's pharmacological profile by enhancing its metabolic stability, membrane permeability, and lipophilicity . These properties make trifluoromethylated compounds highly valuable in the design of New Chemical Entities (NCEs) . This reagent serves as a key synthetic intermediate or a core scaffold for researchers investigating novel therapeutic agents. Quinoline derivatives have demonstrated significant potential in various research fields, showing activities as antimalarial , anticancer , and antiviral agents . The specific substitution pattern on this quinolin-7(1H)-one core makes it a promising building block for developing molecules that can interact with diverse biological targets, such as enzymes and DNA . Researchers can utilize this compound to explore structure-activity relationships (SAR), to develop inhibitors for kinases or topoisomerases, or to create novel anti-infective agents . For Research Use Only. This product is intended for laboratory research and further manufacturing purposes. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

91915-73-0

Molecular Formula

C12H7F6NO

Molecular Weight

295.18 g/mol

IUPAC Name

1-methyl-2,4-bis(trifluoromethyl)quinolin-7-one

InChI

InChI=1S/C12H7F6NO/c1-19-9-4-6(20)2-3-7(9)8(11(13,14)15)5-10(19)12(16,17)18/h2-5H,1H3

InChI Key

YPVYJCOHTMTYDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=O)C=CC2=C(C=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or acetonitrile facilitate trifluoromethylation and alkylation steps, while dichloromethane is preferred for oxidation due to its inertness. Reaction temperatures vary by step: cyclization and alkylation require elevated temperatures (80–150°C), whereas oxidation proceeds optimally at 0–25°C to prevent side reactions.

Catalytic Systems

Palladium catalysts (e.g., PdCl2(dppf)) enhance cross-coupling reactions during trifluoromethylation, achieving yields up to 85%. Phase-transfer catalysts, such as tetrabutylammonium bromide, improve interfacial reactions in biphasic systems, particularly in one-pot syntheses.

Yield Data and Comparative Analysis

StepReagents/ConditionsYield (%)Reference
CyclizationPolyphosphoric acid, 140°C, 5 h53–62
TrifluoromethylationUmemoto’s reagent, PdCl2(dppf), 120°C, 30 min78–85
MethylationDimethyl sulfate, KOH, DMF, 50°C90
OxidationH2O2/AcOH, 25°C, 12 h71–82

Mechanistic Insights and Side-Reaction Mitigation

The mechanism of quinoline formation via Friedlander condensation involves acid-catalyzed imine formation followed by cyclodehydration. Trifluoromethyl groups, being strongly electron-withdrawing, stabilize the transition state, directing substitution to the ortho and para positions. During oxidation, peracetic acid generated in situ from H2O2 and acetic acid acts as the nucleophile, attacking the α-carbon of intermediates to form epoxy derivatives that rearrange to ketones.

Common side reactions include over-oxidation to carboxylic acids and demethylation under acidic conditions. These are mitigated by controlling oxidant stoichiometry and using buffered reaction media .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction of the quinolinone ring to form dihydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic or nucleophilic substitution reactions at the trifluoromethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation Products: Quinolinone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one serves as a crucial building block for synthesizing more complex molecules. Its unique trifluoromethyl groups enhance its reactivity and stability, making it valuable for creating derivatives with tailored properties.

Biology

The compound has been investigated for various biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Potential: Research indicates that it may act as a lead compound in drug development targeting cancer cells due to its ability to interact with specific molecular targets .

Medicine

In medicinal chemistry, 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one is explored for:

  • Drug Development: Its unique structure allows it to modulate biological pathways effectively, making it a candidate for developing new therapeutic agents .
  • Pharmacological Studies: The compound's lipophilicity and metabolic stability are enhanced by the trifluoromethyl groups, influencing its pharmacokinetic properties.

Industry

The compound is utilized in developing advanced materials with specific properties due to its unique chemical characteristics. Its applications span across sectors including agrochemicals and materials science.

Case Study 1: Antimicrobial Activity

A study demonstrated that synthesized derivatives of 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one showed promising results against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . The presence of trifluoromethyl groups significantly contributed to this enhanced activity.

Case Study 2: Anticancer Research

In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines with IC50 values below 10 µM, suggesting potential as anticancer agents . The structure-activity relationship highlighted the importance of substituents on the quinoline ring in enhancing biological efficacy.

Mechanism of Action

The mechanism of action of 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison:

7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one (CAS 59108-10-0) Substituents: CF₃ (C2), Cl (C7), CH₃ (C8), ketone (C4). Molecular Weight: 261.63 g/mol. Comparison: The trifluoromethyl group at C2 is shared, but the target compound has additional CF₃ at C4, increasing electron-withdrawing effects and steric bulk.

6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one (CAS 328956-08-7) Substituents: CF₃ (C4), F (C6), ketone (C2). Molecular Weight: 245.16 g/mol. Comparison: The trifluoromethyl group at C4 is common, but the target compound lacks fluorine at C6 and includes a methyl group at C1.

1-Methyl-4-phenylquinolin-2(1H)-one (CAS listed in ) Substituents: CH₃ (C1), phenyl (C4), ketone (C2).

Electronic Effects:

  • The dual CF₃ groups in the target compound create a highly electron-deficient quinolinone core, enhancing reactivity in cross-coupling reactions (e.g., Sonogashira coupling) compared to mono-CF₃ or non-fluorinated analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C₁₂H₉F₆NO 297.20 3.2 <0.1 (aqueous)
7-Chloro-8-methyl-2-CF₃-quinolinone C₁₁H₇ClF₃NO 261.63 2.8 0.5 (DMSO)
6-Fluoro-4-CF₃-quinolinone C₁₀H₅F₄NO 245.16 2.5 1.2 (DMSO)

*Calculated using ChemDraw.

  • The target compound’s higher molecular weight and LogP suggest reduced aqueous solubility but improved membrane permeability compared to analogs.

Biological Activity

1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include two trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
CAS No. 91915-73-0
Molecular Formula C12H7F6NO
Molecular Weight 295.18 g/mol
IUPAC Name 1-methyl-2,4-bis(trifluoromethyl)quinolin-7-one
InChI Key YPVYJCOHTMTYDI-UHFFFAOYSA-N

The synthesis of 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one typically involves multi-step organic reactions. Key steps include the introduction of trifluoromethyl groups at the 2 and 4 positions and methylation at the 1 position. The trifluoromethyl groups enhance lipophilicity and metabolic stability, potentially influencing pharmacokinetic properties and biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives, including 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one, exhibit significant antimicrobial activity. A study evaluating various analogues found that compounds with trifluoromethyl substituents demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL for the most effective derivatives .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Quinoline derivatives are known for their ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication. In vitro studies have shown that certain quinoline compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving DNA damage and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy Study : A comparative analysis of various quinoline derivatives highlighted that those with trifluoromethyl substitutions had enhanced potency against resistant bacterial strains. The study utilized MIC assays to determine effectiveness against MRSA .
  • Anticancer Mechanism Exploration : In a separate investigation, several quinoline derivatives were tested for their ability to induce apoptosis in human cancer cell lines. The results indicated that specific structural features, including the presence of trifluoromethyl groups, significantly influenced cytotoxicity and apoptotic signaling pathways .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one is critical for its biological activity. Studies have shown that modifications at the C-7 and C-8 positions can lead to variations in antimicrobial potency. For instance, compounds with electron-withdrawing groups at these positions generally exhibit lower MIC values compared to those with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-2,4-bis(trifluoromethyl)quinolin-7(1H)-one, and how can challenges in trifluoromethyl group incorporation be addressed?

  • Methodological Answer : Multi-step synthesis typically involves cyclization of substituted aniline precursors with trifluoromethyl-containing ketones. For example, analogous quinolinones are synthesized via condensation reactions under controlled temperatures (e.g., 353 K) and solvent systems like ethanol or acetone . Trifluoromethyl groups require electrophilic or nucleophilic fluorination agents (e.g., trifluoromethylating reagents like TMSCF₃), with reaction optimization for steric hindrance from the methyl group at the 1-position. Yield improvements may involve catalyst screening (e.g., Pd for cross-coupling) or microwave-assisted synthesis .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions (e.g., methyl at 1-position, trifluoromethyl at 2,4-positions) and detect diastereomers .
  • FT-IR : Identify carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve conformational details (e.g., puckering parameters for dihydroquinolinone rings) .

Advanced Research Questions

Q. How can data discrepancies in reaction outcomes (e.g., unexpected byproducts) be systematically analyzed?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ techniques like HPLC or 19F^{19}F NMR to track intermediates. For instance, lower reaction temperatures may favor hydroxylation over trifluoromethylation, as observed in analogous syntheses .
  • Computational Modeling : Employ DFT calculations to compare activation energies of competing pathways (e.g., nucleophilic attack at C4 vs. C7).
  • Byproduct Isolation : Characterize unexpected products (e.g., dihydroquinolinones) via crystallography and revise reaction mechanisms accordingly .

Q. What strategies improve regioselectivity in functionalizing the quinolinone core for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to block reactive hydroxyl groups during sulfonation or alkylation .
  • Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective arylations at electron-deficient positions (e.g., C6 or C8) .
  • Directed C-H Activation : Install directing groups (e.g., pyridinyl) to guide functionalization to specific sites .

Q. How can researchers design experiments to evaluate the compound’s biological activity and mechanism of action?

  • Methodological Answer :

  • Target Identification : Screen against kinase or receptor libraries (e.g., 5-HT, androgen receptors) using fluorescence polarization assays .
  • Cellular Assays : Test cytotoxicity (e.g., MTT assay on MCF-7 or HepG-2 lines) and compare IC50_{50} values against structurally similar derivatives .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like DNA topoisomerases, guided by crystallographic data from related quinolines .

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